molecular formula C9H13NO3 B1319051 Ethyl 5-isopropylisoxazole-3-carboxylate CAS No. 91240-30-1

Ethyl 5-isopropylisoxazole-3-carboxylate

Cat. No.: B1319051
CAS No.: 91240-30-1
M. Wt: 183.2 g/mol
InChI Key: PVQVIEIJKPRYEI-UHFFFAOYSA-N
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Description

Ethyl 5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Biochemical Analysis

Biochemical Properties

Ethyl 5-isopropylisoxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the context of drug discovery and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action in biological systems.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and apoptosis of cancer cells, making it a potential candidate for anticancer therapies . Additionally, it has been found to alter the expression of genes involved in inflammatory responses, further highlighting its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream processes such as cell growth and differentiation . These binding interactions are critical for the compound’s biological activity and therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for optimizing its use in experimental and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding its transport and distribution is essential for predicting its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . This subcellular distribution is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkenes. One common method includes the reaction of an alkyne with a nitrile oxide, which acts as a dipole, in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often employ environmentally friendly reagents and conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-isopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-isopropylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 3-isoxazolecarboxylate
  • 5-Methylisoxazole-3-carboxylate
  • 5-Phenylisoxazole-3-carboxylate

Comparison: Ethyl 5-isopropylisoxazole-3-carboxylate is unique due to the presence of the isopropyl group at the 5-position of the isoxazole ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the isopropyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

ethyl 5-propan-2-yl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQVIEIJKPRYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593112
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91240-30-1
Record name Ethyl 5-(propan-2-yl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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